tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
tert-Butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride
Uniqueness
tert-Butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate is unique due to its specific cyclopentyl structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(methylaminomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(10)8-13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
QMJXSKMWHGJBDW-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CNC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CNC |
Origin of Product |
United States |
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